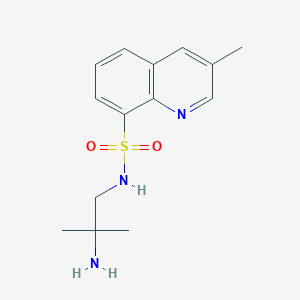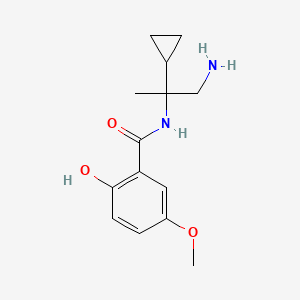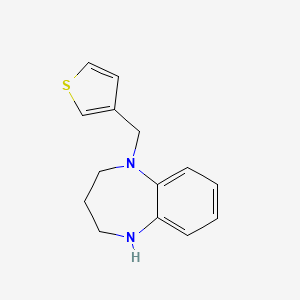
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Mecanismo De Acción
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide binds covalently to a cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK plays a critical role in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream pathways such as PLCγ2, AKT, and NF-κB. This ultimately results in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and obinutuzumab.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is its high selectivity for BTK, which minimizes off-target effects. Another advantage is its ability to enhance the activity of other anti-cancer agents, which could potentially lead to synergistic effects in combination therapy. However, a limitation of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development and application of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide. One direction is the exploration of its potential use in combination therapy with other anti-cancer agents. Another direction is the investigation of its efficacy in other B-cell malignancies such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors based on the structure of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is an ongoing area of research.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its high selectivity for BTK and ability to enhance the activity of other anti-cancer agents make it a promising candidate for combination therapy. Ongoing research in the development of more potent and selective BTK inhibitors based on the structure of 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide will further advance the field of B-cell malignancy treatment.
Métodos De Síntesis
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide can be synthesized by a multi-step process starting from 2,4-dichloro-5-methoxybenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine to yield the corresponding amide. Finally, the amide is chlorinated using N-chlorosuccinimide to give 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide in good yield and purity.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and obinutuzumab.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-9(14)6-11(12)13(17)16-8-10-7-15-4-5-19-10/h2-3,6,10,15H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLIEQKTFJCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)

![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)

![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
